1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine
Overview
Description
1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine is a heterocyclic compound that belongs to the class of triazolo-triazepines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazole and triazepine rings in its structure imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate, followed by nitration using nitric acid. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The triazole and triazepine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products
The major products formed from these reactions include amino derivatives, substituted triazolo-triazepines, and various cyclized heterocyclic compounds .
Scientific Research Applications
1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and sensors.
Chemical Biology: It is used as a probe to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler analog with a single triazole ring, known for its antifungal and antibacterial properties.
1,2,4-Triazepine: A compound with a triazepine ring, used in the synthesis of various pharmaceuticals.
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of triazolo-triazepines, with applications in medicinal chemistry.
Uniqueness
1,3-Dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine is unique due to the presence of both triazole and triazepine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,3-dimethyl-8-nitro-4,5-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6O2/c1-5-3-4-12-7(11(2)9-5)8-6(10-12)13(14)15/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDDYDAEEANXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC(=NN2CC1)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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